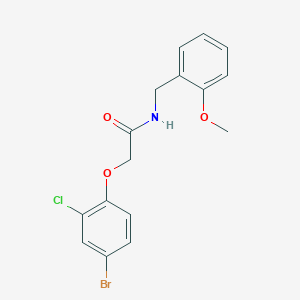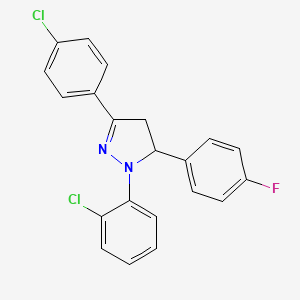
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, also known as CCFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCFP belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring structure with two adjacent nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been found to possess significant anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent, with studies showing that 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can induce apoptosis in cancer cells. Furthermore, 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is not fully understood, but studies suggest that it acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has also been found to modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been found to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Furthermore, 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has been found to exhibit significant biological activity, making it a promising compound for further investigation. However, one of the limitations of using 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another direction is to further investigate its potential as an anticancer agent, with a focus on identifying the specific signaling pathways involved in its mechanism of action. Additionally, there is a need for further research on the safety and toxicity of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, particularly in long-term studies.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole involves the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 4-fluoroacetophenone with hydrazine hydrate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrazole ring. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(24)12-8-15)26(25-19)20-4-2-1-3-18(20)23/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNAEZPAPPGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

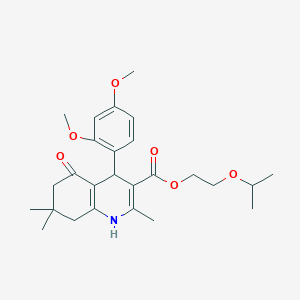

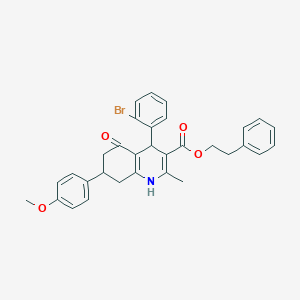
![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)

![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
![9-benzyl-N,2-diphenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B4949797.png)
![N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide](/img/structure/B4949801.png)
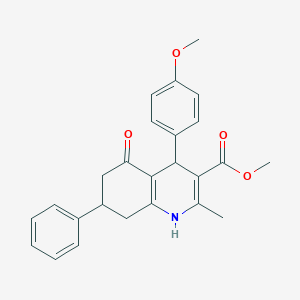
![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)
